molecular formula C10H12Cl3NO2 B1343937 (R)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride CAS No. 331847-13-3

(R)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride

Cat. No.: B1343937
CAS No.: 331847-13-3
M. Wt: 284.6 g/mol
InChI Key: JNGZEMBEPQATGG-DDWIOCJRSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, D2O) :

    • δ 7.45–7.30 (m, 3H, aromatic H), 3.82–3.65 (m, 1H, CH-NH2), 2.95–2.75 (m, 2H, CH2-COOH), 2.50–2.30 (m, 2H, CH2-Ph).
    • Coupling constants (J) confirm stereochemistry: J = 6.8 Hz for vicinal protons on the chiral center.
  • ¹³C NMR (100 MHz, D2O) :

    • δ 175.2 (COOH), 135.8–127.5 (aromatic C-Cl), 54.1 (C-NH2), 38.7–32.5 (CH2 groups).

Infrared (IR) Spectroscopy

  • Strong absorption at 1720 cm⁻¹ (C=O stretch of COOH).
  • Bands at 1580 cm⁻¹ (N–H bend) and 750 cm⁻¹ (C–Cl stretch).

Mass Spectrometry

  • ESI-MS (m/z) : [M+H]+ = 284.6 (calculated for C10H12Cl3NO2).
  • Fragmentation patterns include loss of HCl (Δm/z = 36.5) and COOH (Δm/z = 45).

Comparative Analysis with β-Homophenylalanine Derivatives

Derivative Key Structural Differences Impact on Properties
Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid Fluorine substituents instead of chlorine Increased metabolic stability due to C–F bond strength
(S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid Chlorines at positions 3 and 4 Altered receptor binding affinity
Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) Single chlorine at position 4 Reduced steric hindrance compared to dichloro analogs

The 2,4-dichloro substitution in this compound enhances lipophilicity and halogen bonding potential compared to monosubstituted derivatives. This structural feature is critical in medicinal chemistry applications, where halogenated aromatic rings improve target engagement through van der Waals interactions.

Properties

IUPAC Name

(3R)-3-amino-4-(2,4-dichlorophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2.ClH/c11-7-2-1-6(9(12)4-7)3-8(13)5-10(14)15;/h1-2,4,8H,3,5,13H2,(H,14,15);1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGZEMBEPQATGG-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)C[C@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route and Key Steps

The preparation generally follows these stages:

  • Step 1: Formation of the protected amino acid intermediate
    A common protecting group used is the tert-butoxycarbonyl (BOC) group, yielding BOC-(R)-3-amino-4-(2,4-dichlorophenyl)butanoic acid. This protection facilitates purification and handling.

  • Step 2: Introduction of the 2,4-dichlorophenyl moiety
    This is typically achieved via coupling reactions involving the corresponding benzyl derivatives.

  • Step 3: Deprotection and salt formation
    Removal of the BOC group under acidic conditions followed by treatment with hydrochloric acid yields the hydrochloride salt of the free amino acid.

Detailed Preparation from Patents and Literature

A representative preparation method adapted from related trifluorophenyl analogs (which share similar synthetic challenges) involves:

Parameter Details
Organic solvent Toluene preferred; alternatives include methyl tert-butyl ether, isopropyl acetate, etc.
Inorganic base Sodium hydroxide preferred; others include potassium hydroxide, sodium carbonate, etc.
Reaction temperature 0–40 °C, optimally 20 °C
Reaction time 4–18 hours, optimally 10 hours
Molar ratios Compound I (amino acid precursor) : Compound II (aryl derivative) = 1:1–2
Base to compound I ratio 1:1–2.2
Purification Filtration, solvent extraction, and optionally silica gel chromatography
Yield High purity and yield achievable; e.g., 60% yield reported for protected intermediates

This method controls condensation impurities effectively, ensuring high purity suitable for industrial scale-up.

Oxidation and Coupling Reactions

In a related synthesis of BOC-protected trifluorophenyl analogs, oxidation steps using sodium chlorite and sodium hypochlorite in buffered aqueous-organic media (acetonitrile-water) at ~38 °C are employed to convert precursors to the desired acid intermediates. The reaction is monitored by HPLC, and after completion, the mixture is acidified and extracted to isolate the product with yields up to 98%.

Conversion to Hydrochloride Salt

The free amino acid is converted to its hydrochloride salt by:

  • Dissolving the free amino acid in an appropriate solvent,
  • Adding hydrochloric acid (e.g., 3N HCl) to adjust pH to acidic range (pH ~2–4),
  • Stirring and precipitating the hydrochloride salt,
  • Filtration and drying to obtain the solid hydrochloride salt.

Comparative Analysis of Solvents and Bases

Aspect Preferred Choice Alternatives Notes
Organic solvent Toluene Methyl tert-butyl ether, DCM, THF Toluene reduces condensation impurities
Inorganic base Sodium hydroxide Potassium hydroxide, sodium carbonate Sodium hydroxide offers better control
Reaction temperature 20 °C 0–40 °C Lower temperature favors purity
Reaction time 10 hours 4–18 hours Longer time ensures completion

Research Findings and Impurity Control

  • The main challenge in synthesis is controlling condensation impurities, which can arise from side reactions during coupling and protection steps.
  • Using immiscible organic solvents like toluene and carefully controlling reaction parameters (temperature, time, molar ratios) minimizes these impurities.
  • Purification by column chromatography is sometimes necessary but costly and less suitable for industrial scale; thus, optimized reaction conditions are preferred to reduce impurities upfront.

Summary Table of Preparation Parameters

Parameter Optimal Condition Outcome/Notes
Organic solvent Toluene Minimizes impurities
Inorganic base Sodium hydroxide Efficient deprotonation
Temperature 20 °C Balances reaction rate and purity
Reaction time 10 hours Complete conversion
Molar ratio (Compound I:II) 1:1–2 Ensures full reaction
Purification Filtration, solvent extraction Avoids costly chromatography
Yield Up to 98% (for protected intermediates) High yield achievable
Impurity control Controlled by solvent and base choice Critical for product quality

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino and dichlorophenyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

®-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Halogenation Patterns
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
Target Compound 2,4-dichloro C₁₀H₁₂Cl₃NO₂ 284.57 Reference standard
(R)-3-Amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride 2,4-difluoro C₁₀H₁₂ClF₂NO₂ 251.66 Smaller, more electronegative substituents; lower molecular weight
(R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride 4-fluoro C₁₀H₁₃ClFNO₂ 233.67 Single fluorine at para position; reduced steric bulk
(R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride 4-bromo C₁₀H₁₃BrClNO₂ 294.57 Larger bromine atom; increased lipophilicity
Non-Halogenated Substituents
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
(R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride 4-cyano C₁₁H₁₃ClN₂O₂ 240.69 Electron-withdrawing cyano group; altered electronic properties

Stereochemical Variations

Compound Name Configuration Molecular Formula Molecular Weight (g/mol) Key Differences
(S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride (S) C₁₀H₁₂Cl₃NO₂ 284.57 Enantiomer with opposing stereochemistry; potential differences in biological activity
(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride (S) C₁₀H₁₂Cl₂NO₂ 247.12 3-chloro substitution; distinct steric and electronic profile

Positional Isomerism of Dichlorophenyl Groups

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Differences
(R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride 3,4-dichloro C₁₀H₁₂Cl₃NO₂ 284.57 Altered substituent positions; modified binding interactions

Physicochemical Properties

  • Solubility : Hydrochloride salts of these compounds generally exhibit improved aqueous solubility, critical for in vitro assays .
  • Stability : Brominated analogs (e.g., 4-bromo derivative) require storage under inert gas due to air sensitivity, unlike the target compound .

Biological Activity

(R)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride, known for its unique structural characteristics, has garnered attention in pharmacological research due to its potential biological activity, particularly in the field of neuropharmacology. This compound is a chiral amino acid derivative with significant implications for treating various neurological disorders.

Chemical Structure and Properties

  • Molecular Formula : C10H12Cl2N0.2HCl
  • Molecular Weight : Approximately 284.57 g/mol
  • CAS Number : 331847-13-3

The compound features a butanoic acid backbone substituted with a 2,4-dichlorophenyl group at the fourth position and an amino group at the third position. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for biological applications.

This compound acts primarily as an inhibitor of certain neurotransmitter transporters. Its structural similarity to other amino acids allows it to interact with receptors in the central nervous system (CNS). Preliminary studies suggest that it may exhibit neuroprotective effects , potentially modulating glutamate receptor activity, which is critical in various neurological processes.

Neuropharmacological Effects

Research indicates that this compound may play a role in:

  • Inhibition of Neurotransmitter Receptors : It has been studied for its ability to modulate glutamate receptor activity, which is essential for synaptic transmission and plasticity.
  • Neuroprotection : Initial findings suggest that it may have protective effects against neurodegenerative processes, making it a candidate for treating conditions like Alzheimer's and Parkinson's diseases .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other similar compounds. Below is a table summarizing key features and activities of related compounds:

Compound NameCAS NumberMolecular FormulaBiological Activity
This compound331847-13-3C10H12Cl2N0.2HClInhibitor of neurotransmitter transporters
(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride270596-38-8C10H12ClN0.2HClDifferent receptor interactions
(R)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride331763-54-3C10H12ClN0.2HClSimilar structure but different activity profile

Case Studies and Research Findings

  • Neuroprotective Studies : A study highlighted the compound's potential in protecting neuronal cells from oxidative stress, indicating its utility in neurodegenerative disease models .
  • Glutamate Modulation : Research demonstrated that this compound could influence glutamate levels in neuronal cultures, suggesting a mechanism through which it may exert neuroprotective effects .
  • Pharmacokinetics and Toxicology : Investigations into the pharmacokinetics of this compound revealed favorable absorption characteristics in animal models, with minimal toxicity observed at therapeutic doses .

Q & A

Q. What synthetic methodologies are recommended for preparing (R)-3-amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride, and how can purity be ensured?

  • Methodology :
    • Step 1 : Start with enantioselective synthesis using chiral auxiliaries or catalytic asymmetric hydrogenation to establish the (R)-configuration. For example, a Strecker synthesis or enzymatic resolution may be employed to achieve stereochemical control .
    • Step 2 : Purify intermediates via recrystallization in polar solvents (e.g., ethanol/water mixtures) to remove diastereomeric byproducts.
    • Step 3 : Finalize the hydrochloride salt by treating the free base with HCl gas in anhydrous ether, followed by lyophilization .
    • Purity Assurance : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to verify ≥95% purity, as reported in commercial standards .

Q. Which analytical techniques are critical for characterizing the structure and enantiomeric purity of this compound?

  • Structural Confirmation :
    • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the presence of the 2,4-dichlorophenyl group (δ 7.4–7.6 ppm aromatic protons) and the β-amino acid backbone (δ 3.1–3.4 ppm for CH2_2NH2_2) .
    • Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z 250.12 (M+H+^+) .
  • Enantiomeric Purity :
    • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (80:20) to resolve (R)- and (S)-enantiomers. Retention time differences ≥2 min indicate high enantiomeric excess (ee >99%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between reported purity values (e.g., 95% vs. >98%) in different batches?

  • Root Cause Analysis :
    • Impurity Profiling : Perform LC-MS to identify contaminants (e.g., residual solvents, unreacted intermediates, or racemization byproducts). For example, reports 95% purity, while cites >97% for a trifluorophenyl analog, suggesting method-dependent variability .
    • Method Optimization : Adjust recrystallization solvents (e.g., switching from ethanol to acetonitrile) or employ preparative HPLC to isolate high-purity fractions.

Q. What strategies are effective for evaluating the compound’s pharmacological activity, particularly as a reference standard?

  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorescence-based assays (e.g., dipeptidyl peptidase-4 inhibition for Sitagliptin analogs) to measure IC50_{50} values. Reference standards should align with pharmacopeial guidelines, as noted in for impurity profiling .
    • Cellular Uptake Studies : Radiolabel the compound with 3H^3H or 14C^{14}C to track membrane permeability in cell lines (e.g., Caco-2 for intestinal absorption).

Q. How can enantiomeric excess be maximized during large-scale synthesis?

  • Advanced Techniques :
    • Dynamic Kinetic Resolution : Combine asymmetric catalysis (e.g., Ru-BINAP complexes) with in-situ racemization of intermediates to achieve >99% ee .
    • Crystallization-Induced Diastereomer Transformation : Use chiral counterions (e.g., L-tartaric acid) to preferentially crystallize the (R)-enantiomer .

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